molecular formula C14H11BrN4O5 B11561976 N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide

N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide

Cat. No.: B11561976
M. Wt: 395.16 g/mol
InChI Key: LZDCXJQLTQCAEA-UBKPWBPPSA-N
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Description

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated phenyl group, a nitro group, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 6-(hydroxymethyl)pyridine-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the pyridine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H11BrN4O5

Molecular Weight

395.16 g/mol

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H11BrN4O5/c15-12-4-11(19(23)24)3-9(13(12)21)6-17-18-14(22)8-1-2-10(7-20)16-5-8/h1-6,20-21H,7H2,(H,18,22)/b17-6+

InChI Key

LZDCXJQLTQCAEA-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=NC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)CO

Canonical SMILES

C1=CC(=NC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)CO

Origin of Product

United States

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